molecular formula C11H17NO2 B12539931 Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester CAS No. 669000-48-0

Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester

Cat. No.: B12539931
CAS No.: 669000-48-0
M. Wt: 195.26 g/mol
InChI Key: QCXXRUKEXAVLOM-UHFFFAOYSA-N
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Description

Butanoic acid, 1-azabicyclo[222]oct-2-en-3-yl ester is a chemical compound with a unique structure that combines the properties of butanoic acid and the bicyclic azabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester typically involves the esterification of butanoic acid with 1-azabicyclo[2.2.2]oct-2-en-3-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the ester product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester involves its interaction with molecular targets and pathways in biological systems. The ester group can undergo hydrolysis to release butanoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The bicyclic structure of the compound may also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of butanoic acid, 1-azabicyclo[22

Properties

CAS No.

669000-48-0

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-azabicyclo[2.2.2]oct-2-en-3-yl butanoate

InChI

InChI=1S/C11H17NO2/c1-2-3-11(13)14-10-8-12-6-4-9(10)5-7-12/h8-9H,2-7H2,1H3

InChI Key

QCXXRUKEXAVLOM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CN2CCC1CC2

Origin of Product

United States

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